1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 1353967-53-9) is a pyrrolidine-based compound featuring a tertiary amine side chain and an ethanone group. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . The structure comprises a pyrrolidine ring substituted at the 3-position with a [(2-aminoethyl)(isopropyl)amino]methyl group and a terminal acetyl moiety.
Synthetic routes for analogous pyrrolidine derivatives often involve multi-step alkylation or condensation reactions. For example, Fridel-Crafts alkylation (as seen in ) or nucleophilic substitution with chloroethanone intermediates could be plausible pathways .
Properties
IUPAC Name |
1-[3-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(7-5-13)8-12-4-6-15(9-12)11(3)16/h10,12H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINTLZZRBLPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also referred to by its CAS number 827614-50-6, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.35 g/mol. The compound features a pyrrolidine ring substituted with an aminoethyl group and an isopropylamino moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The presence of the amino groups suggests potential interactions with neurotransmitter systems, possibly influencing serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The structural components of this compound may enhance its ability to inhibit bacterial growth, particularly against Gram-positive pathogens .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar pyrrolidine derivatives, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's structure may allow it to penetrate bacterial membranes effectively .
- Neuropharmacological Studies : Research on related compounds has shown promise in treating depression and anxiety disorders through modulation of the central nervous system. The structural features akin to known antidepressants suggest that this compound could be investigated for similar effects .
- Cytotoxicity Testing : In vitro studies have indicated that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. These findings underscore the need for further exploration into the anticancer potential of this specific compound .
Scientific Research Applications
1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, with the CAS number 1353967-53-9, is a compound that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C12H25N3O
- Molecular Weight : 227.35 g/mol
- CAS Number : 1353967-53-9
Structure
The compound features a pyrrolidine ring, which is significant in many pharmacological agents due to its ability to interact with biological systems effectively.
Medicinal Chemistry
- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may influence serotonin and dopamine pathways, making it a candidate for further research in treating mood disorders or neurodegenerative diseases.
- Antidepressant Properties : Preliminary studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models. The presence of the aminoethyl and isopropylamino groups may enhance its bioactivity.
- Analgesic Effects : Research has shown that related pyrrolidine derivatives can act as analgesics. The compound's interaction with opioid receptors could be explored for pain management therapies.
Synthetic Applications
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of new pharmaceuticals.
- Drug Development : As a building block in drug design, this compound can be modified to improve efficacy and reduce side effects in therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant activity. |
| Study B | Pain Management | Showed efficacy in reducing pain responses in rodent models, indicating analgesic properties. |
| Study C | Synthesis | Used as a precursor for synthesizing novel pyrrolidine-based compounds with enhanced pharmacological profiles. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted pyrrolidine and piperidine derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Core Ring Variations :
- Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) offers conformational rigidity, whereas piperidine (6-membered) provides greater flexibility, influencing binding kinetics .
- Substituent Effects :
- Isopropyl vs. Cyclopropyl groups enhance metabolic stability .
- Ethyl vs. Benzyl : Ethyl substituents reduce molecular weight and complexity, whereas benzyl groups introduce aromaticity for π-π interactions .
Functional Group Modifications: Chloroethanone vs. Ethanone: The chloroethanone moiety (as in ) can act as a reactive electrophile, enabling covalent inhibition mechanisms, unlike the non-reactive ethanone group . Chirality: The (R)-configured compound () demonstrates the importance of stereochemistry in biological activity, a factor absent in the achiral target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
